3-chloro-N-{4-[2-(3-chlorobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
3-chloro-N-{4-[2-(3-chlorobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is a complex organic compound featuring multiple functional groups, including chloro, benzamido, and thiazolyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[2-(3-chlorobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the formation of the thiazole rings through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The benzamido group can be introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the amide coupling reactions. Solvent selection and recycling, as well as purification methods like crystallization or chromatography, would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{4-[2-(3-chlorobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
3-chloro-N-{4-[2-(3-chlorobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[2-(3-chlorobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole rings may interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects . Additionally, the compound’s ability to undergo substitution reactions allows it to form covalent bonds with target proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole structure.
Uniqueness
3-chloro-N-{4-[2-(3-chlorobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is unique due to its dual thiazole rings and the presence of both chloro and benzamido groups. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not commonly found in other thiazole-containing compounds .
Properties
IUPAC Name |
3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O2S2/c21-13-5-1-3-11(7-13)17(27)25-19-23-15(9-29-19)16-10-30-20(24-16)26-18(28)12-4-2-6-14(22)8-12/h1-10H,(H,23,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQBOYXXVHYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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